An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Morpholine-4-sulfonyl Fluoride
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Morpholine-4-sulfonyl Fluoride
This guide provides a comprehensive technical overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of morpholine-4-sulfonyl fluoride. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of organic molecules. This document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this important chemical entity.
Introduction: The Significance of Morpholine-4-sulfonyl Fluoride
Morpholine-4-sulfonyl fluoride is a key building block in medicinal chemistry and chemical biology. The morpholine moiety is a prevalent scaffold in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility[1]. The sulfonyl fluoride group is a versatile reactive handle, most notably employed in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for forging robust connections between molecules[2]. The combination of these two functionalities makes morpholine-4-sulfonyl fluoride a valuable precursor for the synthesis of novel therapeutic agents and chemical probes. Accurate spectroscopic characterization is therefore paramount for its quality control and downstream applications.
Theoretical Principles of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. The chemical shift (δ) in ¹H and ¹³C NMR is highly sensitive to the local electronic environment of the nucleus, providing detailed information about molecular structure[3][4]. In the context of morpholine-4-sulfonyl fluoride, the electron-withdrawing nature of the sulfonyl fluoride group is expected to have a significant deshielding effect on the adjacent protons and carbons of the morpholine ring.
The morpholine ring typically adopts a chair conformation in solution[3]. This conformational preference leads to chemically non-equivalent axial and equatorial protons on the same carbon atom, which can result in complex splitting patterns in the ¹H NMR spectrum.
Synthesis of Morpholine-4-sulfonyl Fluoride
While various methods exist for the synthesis of sulfonyl fluorides, a common approach involves the reaction of a corresponding sulfonyl chloride with a fluoride salt or the direct fluorination of sulfonic acids[5]. A plausible and established route to morpholine-4-sulfonyl fluoride would be the reaction of morpholine with sulfuryl fluoride or a related reagent. For the purpose of this guide, we will consider a well-documented procedure for the synthesis of the analogous morpholine-4-sulfonyl chloride, which can be adapted for the fluoride derivative[6].
Experimental Protocols
Synthesis of Morpholine-4-sulfonyl Fluoride (Predicted)
A likely synthetic route would involve the reaction of morpholine with sulfuryl fluoride gas in an inert solvent, such as dichloromethane, in the presence of a base like triethylamine to scavenge the generated acid.
NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended:
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Sample Weighing: Accurately weigh approximately 10-20 mg of morpholine-4-sulfonyl fluoride for ¹H NMR and 50-100 mg for ¹³C NMR.
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Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules.
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Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
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Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
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Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.
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Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Data Acquisition
The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra on a 500 MHz spectrometer:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 500 MHz | 125 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | Standard 30° pulse | Proton-decoupled |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 2 s | 2 s |
| Acquisition Time | 4 s | 1 s |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
Predicted ¹H and ¹³C NMR Spectra and Interpretation
As of the writing of this guide, a publicly available, experimentally verified, and fully assigned ¹H and ¹³C NMR spectrum of morpholine-4-sulfonyl fluoride could not be located. Therefore, the following spectral data and interpretations are based on predictions derived from the analysis of structurally similar compounds, such as N-formylmorpholine[7][8] and other N-substituted morpholines[3][4], and considering the known electronic effects of the sulfonyl fluoride group.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of morpholine-4-sulfonyl fluoride is expected to exhibit two distinct multiplets corresponding to the protons on the morpholine ring. The electron-withdrawing sulfonyl fluoride group will cause a significant downfield shift of the protons on the carbons adjacent to the nitrogen atom (H-2 and H-6) compared to those adjacent to the oxygen atom (H-3 and H-5).
Table 1: Predicted ¹H NMR Data for Morpholine-4-sulfonyl Fluoride in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.85 | t (triplet) | 4H | H-3, H-5 |
| ~ 3.45 | t (triplet) | 4H | H-2, H-6 |
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Protons at C-3 and C-5 (adjacent to oxygen): These protons are expected to appear as a triplet at approximately 3.85 ppm. The triplet multiplicity arises from the coupling to the adjacent protons on C-2 and C-6, respectively.
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Protons at C-2 and C-6 (adjacent to nitrogen): These protons, being closer to the strongly electron-withdrawing sulfonyl fluoride group, are predicted to be shifted downfield to around 3.45 ppm. They will also likely appear as a triplet due to coupling with the protons on C-3 and C-5.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show two signals corresponding to the two sets of chemically equivalent carbons in the morpholine ring.
Table 2: Predicted ¹³C NMR Data for Morpholine-4-sulfonyl Fluoride in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~ 66.5 | C-3, C-5 |
| ~ 46.0 | C-2, C-6 |
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Carbons at C-3 and C-5 (adjacent to oxygen): These carbons are expected to resonate at approximately 66.5 ppm.
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Carbons at C-2 and C-6 (adjacent to nitrogen): The direct attachment to the nitrogen bearing the electron-withdrawing sulfonyl fluoride group will cause a significant downfield shift of these carbons to around 46.0 ppm.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of morpholine-4-sulfonyl fluoride.
Caption: General workflow for the NMR spectral analysis of morpholine-4-sulfonyl fluoride.
Conclusion
References
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Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]
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Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs Blog. [Link]
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PubChem. (n.d.). Morpholine-4-sulfonyl fluoride. Retrieved February 7, 2026, from [Link]
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Lee, J., et al. (2026). Synthesis of Sulfonyl Fluorides Using 4-Cyanopyridone as a Leaving Group. PubMed. [Link]
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Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry. [Link]
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ResearchGate. (n.d.). 1H and13C NMR spectra ofN-substituted morpholines. Retrieved February 7, 2026, from [Link]
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